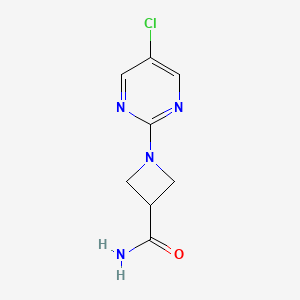
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide is a chemical compound with the molecular formula C8H9ClN4O and a molecular weight of 212.64 g/mol This compound is characterized by the presence of a chloropyrimidine ring attached to an azetidine ring, which is further substituted with a carboxamide group
准备方法
The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Chloropyrimidine Ring: The chloropyrimidine ring can be synthesized through the chlorination of pyrimidine derivatives using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
化学反应分析
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloropyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of azetidine-3-carboxylic acid or azetidine-3-carboxylate derivatives.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4), and oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
科学研究应用
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of kinases or proteases, which are critical for cell signaling and proliferation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
相似化合物的比较
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxamide: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide: Contains a fluorine atom, which can influence the compound’s stability and interaction with biological targets.
1-(5-Methylpyrimidin-2-yl)azetidine-3-carboxamide: The presence of a methyl group can affect the compound’s lipophilicity and pharmacokinetic properties.
属性
IUPAC Name |
1-(5-chloropyrimidin-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c9-6-1-11-8(12-2-6)13-3-5(4-13)7(10)14/h1-2,5H,3-4H2,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSKYHIVCQYJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














